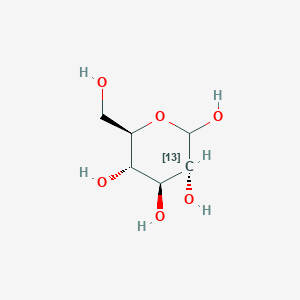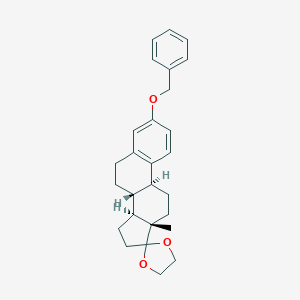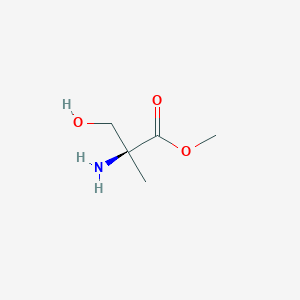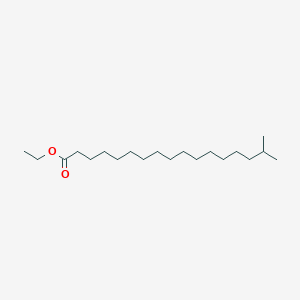
Ethyl isostearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl isostearate is a synthetic ester derived from isostearic acid and ethyl alcohol. It is commonly used in various industrial applications, including cosmetics, personal care products, and lubricants. Ethyl isostearate is known for its unique properties, such as its ability to reduce the greasiness of products and enhance their spreadability.
Mécanisme D'action
The mechanism of action of ethyl isostearate is not fully understood. However, it is believed that its unique chemical structure, which contains a long, branched hydrocarbon chain, allows it to interact with the skin or hair surface and form a protective barrier. This barrier helps to reduce water loss and improve the overall hydration of the skin or hair.
Effets Biochimiques Et Physiologiques
Ethyl isostearate has been shown to have several biochemical and physiological effects. In a study conducted on human volunteers, it was found that ethyl isostearate improved the hydration of the skin and reduced the transepidermal water loss. It was also found to be non-irritating and non-sensitizing to the skin. In another study, ethyl isostearate was found to improve the spreadability of hair care products and reduce the greasiness of the hair.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl isostearate in lab experiments include its availability, low cost, and ease of use. It is also non-toxic and non-hazardous, making it a safe alternative to other chemicals. However, one limitation of using ethyl isostearate is its limited solubility in water, which may affect its performance in certain applications.
Orientations Futures
There are several future directions for the use of ethyl isostearate in various applications. In cosmetics and personal care products, it is expected to be used more extensively as an emollient and skin conditioning agent. In hair care products, it may be used to improve the spreadability and reduce the greasiness of the product. In lubricants, it may be used as a base oil due to its excellent thermal stability and low volatility. Further research is needed to explore the full potential of ethyl isostearate in these applications.
Conclusion
In conclusion, ethyl isostearate is a synthetic ester that has several industrial applications, including cosmetics, personal care products, and lubricants. It is synthesized by the esterification of isostearic acid and ethyl alcohol and has unique properties, such as its ability to reduce the greasiness of products and enhance their spreadability. Ethyl isostearate has been extensively studied for its potential use in various applications and has been found to have several biochemical and physiological effects. While it has advantages as a lab chemical, it is limited by its solubility in water. Further research is needed to explore the full potential of ethyl isostearate in various applications.
Méthodes De Synthèse
Ethyl isostearate is synthesized by the esterification of isostearic acid and ethyl alcohol. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The process involves the removal of a water molecule from the carboxylic acid and alcohol to form an ester bond. The resulting ethyl isostearate is a clear, colorless liquid with a mild odor.
Applications De Recherche Scientifique
Ethyl isostearate has been extensively studied for its potential use in various industrial applications, including cosmetics, personal care products, and lubricants. In cosmetics and personal care products, ethyl isostearate is used as an emollient, skin conditioning agent, and viscosity controlling agent. It is also used in hair care products to improve the spreadability and reduce the greasiness of the product. In lubricants, ethyl isostearate is used as a base oil due to its excellent thermal stability and low volatility.
Propriétés
Numéro CAS |
158760-40-8 |
|---|---|
Nom du produit |
Ethyl isostearate |
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
ethyl 16-methylheptadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-22-20(21)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19(2)3/h19H,4-18H2,1-3H3 |
Clé InChI |
DMMXZLMYEUEJFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCCCC(C)C |
Synonymes |
ETHYL ISOSTEARATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
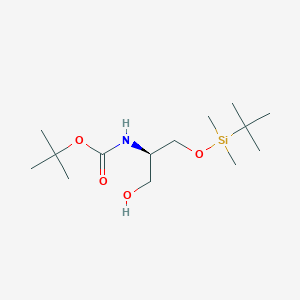
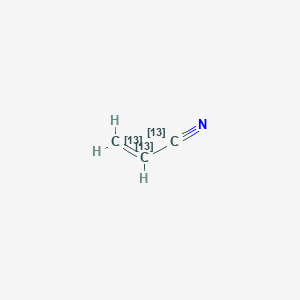
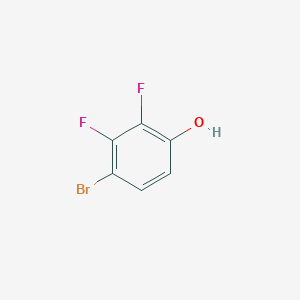
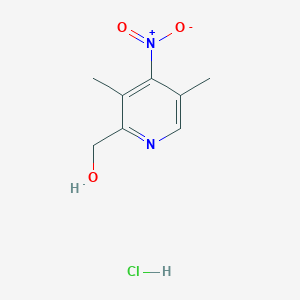
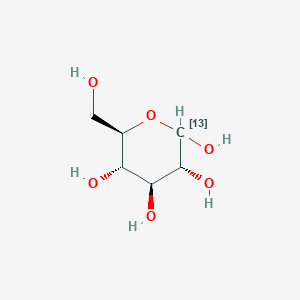
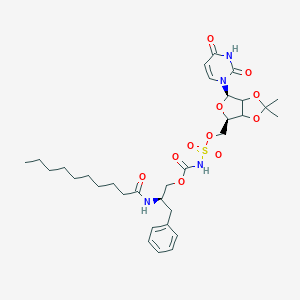
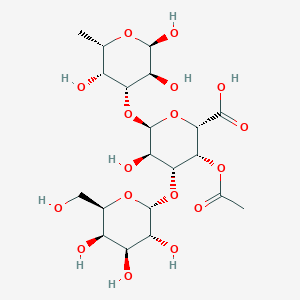
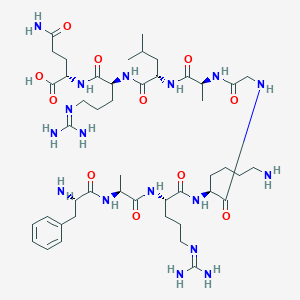
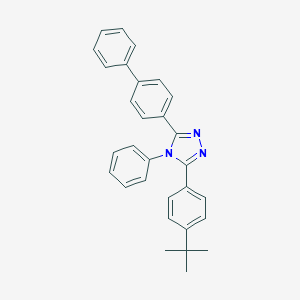
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
